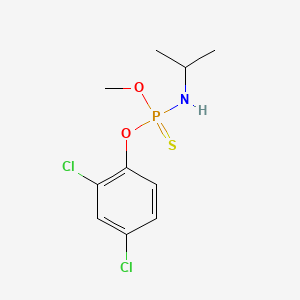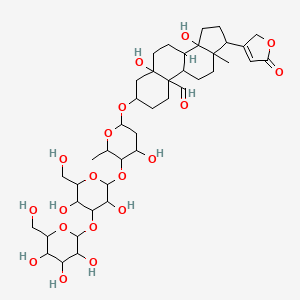
Glucoolitoriside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Glucoolitoriside” is a highly complex organic molecule. It features multiple hydroxyl groups, a furan ring, and a cyclopenta[a]phenanthrene core structure. Such compounds are often of interest in various fields of scientific research due to their intricate structures and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Common synthetic routes might involve:
Stepwise construction of the oxan-2-yl rings: This could involve glycosylation reactions to form the glycosidic bonds.
Formation of the cyclopenta[a]phenanthrene core: This might be achieved through a series of cyclization reactions, possibly involving Diels-Alder reactions or other pericyclic processes.
Introduction of the furan ring: This could be done through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of such a complex molecule would likely involve optimization of the synthetic route to maximize yield and minimize the number of steps. This could involve the use of automated synthesis techniques and high-throughput screening to identify the most efficient conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the molecule can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reducing agents: Such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions used but could include various oxidized or reduced forms of the original molecule, as well as substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex natural products: The compound could serve as a model for the synthesis of other complex natural products.
Study of reaction mechanisms: Its complex structure makes it an interesting subject for studying various organic reaction mechanisms.
Biology
Biological activity: Compounds with similar structures often exhibit interesting biological activities, such as anti-inflammatory or anticancer properties.
Medicine
Drug development: The compound could be a lead compound for the development of new pharmaceuticals.
Industry
Material science: Its unique structure could make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of such a complex molecule would depend on its specific biological activity. Generally, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would depend on the specific biological context but could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Steroids: The cyclopenta[a]phenanthrene core is similar to that found in steroids.
Glycosides: The multiple oxan-2-yl rings are reminiscent of glycosides.
Uniqueness
Complexity: The combination of multiple functional groups and ring systems makes this compound unique.
Potential biological activity: Its complex structure could confer unique biological activities not found in simpler molecules.
Properties
CAS No. |
39028-64-3 |
|---|---|
Molecular Formula |
C41H62O19 |
Molecular Weight |
858.9 g/mol |
IUPAC Name |
3-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C41H62O19/c1-18-34(59-37-33(51)35(30(48)26(15-43)58-37)60-36-32(50)31(49)29(47)25(14-42)57-36)24(45)12-28(55-18)56-20-3-8-39(17-44)22-4-7-38(2)21(19-11-27(46)54-16-19)6-10-41(38,53)23(22)5-9-40(39,52)13-20/h11,17-18,20-26,28-37,42-43,45,47-53H,3-10,12-16H2,1-2H3 |
InChI Key |
QEGHFQALIAPKGC-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Synonyms |
glucoolitoriside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


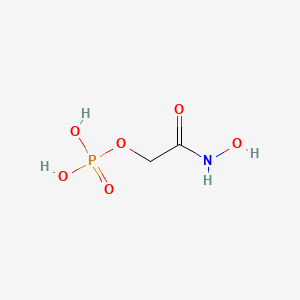
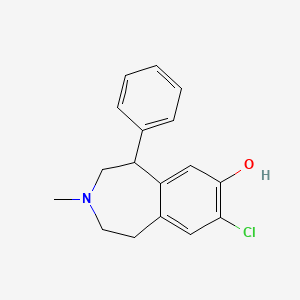
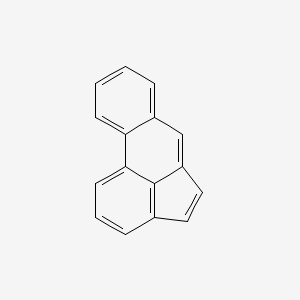

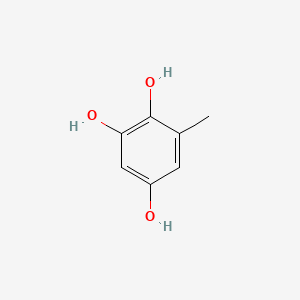


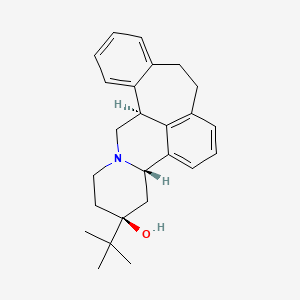
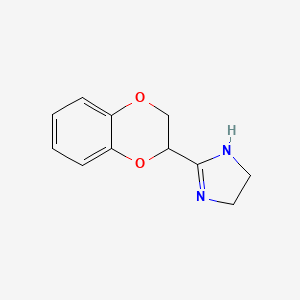

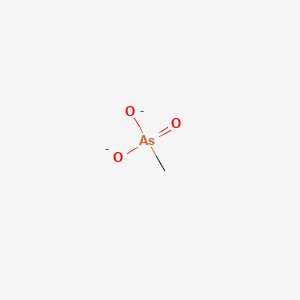
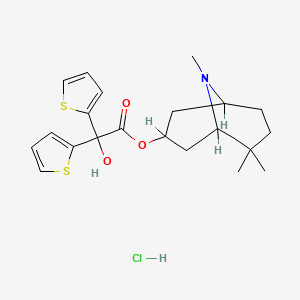
![7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B1206949.png)
